molecular formula C15H10F2N2OS B5368111 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- CAS No. 64820-49-1

2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl-

Cat. No.: B5368111
CAS No.: 64820-49-1
M. Wt: 304.32 g/mol
InChI Key: OJZOQFOCMUIHOG-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. The difluoromethylthio group can be introduced using difluoromethylthiolating agents under specific conditions, such as the presence of a base and a suitable solvent. The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- involves its interaction with specific molecular targets. The difluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinazolinone, 4-phenyl-: Lacks the difluoromethylthio group, which may result in different chemical properties and biological activities.

    2(1H)-Quinazolinone, 6-methyl-4-phenyl-: Contains a methyl group instead of a difluoromethylthio group, leading to variations in reactivity and applications.

Uniqueness

2(1H)-Quinazolinone, 6-

Properties

IUPAC Name

6-(difluoromethylsulfanyl)-4-phenyl-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c16-14(17)21-10-6-7-12-11(8-10)13(19-15(20)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZOQFOCMUIHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215115
Record name 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64820-49-1
Record name 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064820491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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